molecular formula C4H4N2OS B1620076 4-Isothiazolecarboxamide CAS No. 24340-75-8

4-Isothiazolecarboxamide

Cat. No.: B1620076
CAS No.: 24340-75-8
M. Wt: 128.15 g/mol
InChI Key: BEPMYBTTZSNHPS-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxamide is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and have been extensively studied for their potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The isothiazole ring system, which consists of a five-membered ring containing both sulfur and nitrogen atoms, imparts significant reactivity and versatility to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarboxamide typically involves cyclization reactions. One common method is the cycloaddition of compounds containing essential fragments such as nitriles and thioureas. For example, the reaction of 3,4-dichloro-isothiazole-5-carboxylic acid chloride with anthranilic acid amide in the presence of an acid acceptor and an aprotic solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized isothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Isothiazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antiviral properties may result from its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiazolecarboxamide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct reactivity and biological activity. Its derivatives have shown promising results in various scientific research applications, making it a valuable compound for further study and development.

Properties

IUPAC Name

1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPMYBTTZSNHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341626
Record name 4-Isothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-75-8
Record name 4-Isothiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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